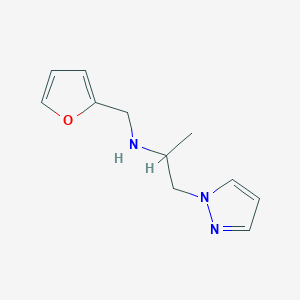![molecular formula C14H16N2O B7558035 2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MMMP and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MMMP is not fully understood. It is believed that MMMP may exert its biological activities through the inhibition of various enzymes and signaling pathways. MMMP has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. MMMP has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
MMMP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MMMP has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MMMP has been shown to scavenge free radicals and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MMMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activities. However, there are also some limitations to the use of MMMP in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Additionally, the mechanism of action of MMMP is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of MMMP. One area of research could be to investigate the potential use of MMMP in the treatment of cancer. Further studies could explore the mechanism of action of MMMP and identify potential targets for its biological activities. Additionally, future research could focus on improving the solubility of MMMP to make it more useful in lab experiments.
Synthesemethoden
The synthesis of MMMP involves the reaction of 3-chloro-2-methoxypyridine with 3-methylbenzylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain MMMP in high purity.
Wissenschaftliche Forschungsanwendungen
MMMP has been studied for its potential use in scientific research. It has been found to have various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. MMMP has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation. MMMP has been shown to scavenge free radicals and protect against oxidative stress.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-5-3-6-12(9-11)10-16-13-7-4-8-15-14(13)17-2/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMDMXYVJUQERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)


![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)

![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)
